2-{[(3-Bromothiophen-2-yl)methyl]amino}-2-methylpropane-1,3-diol
CAS No.:
Cat. No.: VC17515499
Molecular Formula: C9H14BrNO2S
Molecular Weight: 280.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H14BrNO2S |
|---|---|
| Molecular Weight | 280.18 g/mol |
| IUPAC Name | 2-[(3-bromothiophen-2-yl)methylamino]-2-methylpropane-1,3-diol |
| Standard InChI | InChI=1S/C9H14BrNO2S/c1-9(5-12,6-13)11-4-8-7(10)2-3-14-8/h2-3,11-13H,4-6H2,1H3 |
| Standard InChI Key | GOHMUDKXVRFZQI-UHFFFAOYSA-N |
| Canonical SMILES | CC(CO)(CO)NCC1=C(C=CS1)Br |
Introduction
2-{[(3-Bromothiophen-2-yl)methyl]amino}-2-methylpropane-1,3-diol is a complex organic compound featuring a bromothiophenyl group attached to a tertiary amine and a diol functional group. Its molecular structure includes nine carbon atoms, twelve hydrogen atoms, one nitrogen atom, two oxygen atoms, and one bromine atom, making it a compound of interest in various fields of research, particularly in pharmaceuticals and materials science.
Synthesis Methods
The synthesis of 2-{[(3-Bromothiophen-2-yl)methyl]amino}-2-methylpropane-1,3-diol typically involves multi-step reactions. Common methods include the reaction of 3-bromothiophen-2-yl derivatives with amines and diols under controlled conditions such as temperature and solvent choice (e.g., dimethylformamide or dichloromethane) with catalysts like palladium on carbon.
Mechanism of Action
The compound's mechanism of action involves interactions with specific molecular targets. The bromothiophene moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the amino and hydroxyl groups can form hydrogen bonds with various biomolecules, influencing enzyme activity and receptor interactions.
Potential Applications
Given its unique structure and functional groups, 2-{[(3-Bromothiophen-2-yl)methyl]amino}-2-methylpropane-1,3-diol has potential applications in medicinal chemistry. It could serve as a lead compound for developing therapeutic agents targeting specific diseases, leveraging its ability to interact with biological targets through diverse chemical interactions.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features | Uniqueness |
|---|---|---|---|
| 1-{[(3-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-2-ol | C9H14BrNOS | Different alcohol structure | Variation in reactivity due to substitution |
| 2-Methylpropan-1-ol | C5H12O | Simple alcohol structure | Lacks complex functional groups |
| 1-Amino-2-methylpropan-1-ol | C4H11NO | No thiophene moiety | Less versatile due to fewer functional groups |
The uniqueness of 2-{[(3-Bromothiophen-2-yl)methyl]amino}-2-methylpropane-1,3-diol lies in its combination of functional groups, allowing for diverse chemical reactivity and biological interactions not present in simpler analogs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume